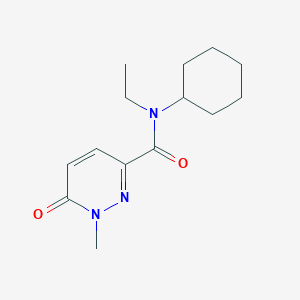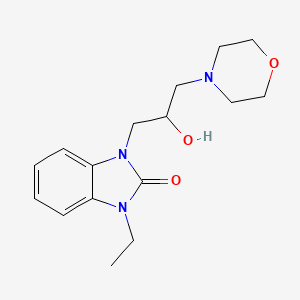
(2-Benzylpyrrolidin-1-yl)-pyrazin-2-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Benzylpyrrolidin-1-yl)-pyrazin-2-ylmethanone, commonly known as BPMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPMP is a small molecule inhibitor that targets the protein-protein interaction between two key proteins, MDMX and p53, which are involved in the regulation of cell growth and apoptosis.
Wissenschaftliche Forschungsanwendungen
BPMP has been extensively studied for its potential therapeutic applications, particularly in cancer treatment. The MDMX-p53 interaction is known to play a critical role in the regulation of cell growth and apoptosis, and the disruption of this interaction has been shown to induce apoptosis in cancer cells. BPMP has been shown to effectively inhibit the MDMX-p53 interaction, leading to increased p53 activity and apoptosis in cancer cells.
Wirkmechanismus
BPMP acts as a small molecule inhibitor of the MDMX-p53 interaction by binding to the hydrophobic pocket of MDMX. This binding disrupts the interaction between MDMX and p53, leading to increased p53 activity and apoptosis in cancer cells. Additionally, BPMP has been shown to induce cell cycle arrest and inhibit the growth of cancer cells.
Biochemical and Physiological Effects
BPMP has been shown to have significant biochemical and physiological effects in cancer cells. In addition to inducing apoptosis and cell cycle arrest, BPMP has been shown to inhibit tumor growth in vivo and sensitize cancer cells to chemotherapy. BPMP has also been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using BPMP in lab experiments is its specificity for the MDMX-p53 interaction. This specificity allows for targeted disruption of this interaction in cancer cells, leading to increased efficacy and decreased toxicity compared to non-specific inhibitors. However, one limitation of BPMP is its relatively low potency, which may limit its effectiveness in some cancer types.
Zukünftige Richtungen
There are several potential future directions for research on BPMP. One area of focus could be on improving the potency of BPMP through structure-activity relationship studies. Additionally, further studies are needed to determine the optimal dosing and administration of BPMP in cancer treatment. Finally, BPMP could be investigated for its potential therapeutic applications in other diseases, such as neurodegenerative disorders.
Synthesemethoden
BPMP can be synthesized using a multi-step process, starting with the reaction of 2-chloro-pyrazine with benzylamine to form 2-benzylpyrazine. This intermediate is then reacted with 1-methyl-2-pyrrolidinone in the presence of a base to obtain (2-benzylpyrrolidin-1-yl)-pyrazine. Finally, this compound is reacted with methyl chloroformate to form (2-Benzylpyrrolidin-1-yl)-pyrazin-2-ylmethanone, or BPMP.
Eigenschaften
IUPAC Name |
(2-benzylpyrrolidin-1-yl)-pyrazin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c20-16(15-12-17-8-9-18-15)19-10-4-7-14(19)11-13-5-2-1-3-6-13/h1-3,5-6,8-9,12,14H,4,7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBMZENPLZEONI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=NC=CN=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Benzylpyrrolidin-1-yl)-pyrazin-2-ylmethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Furan-2-yl-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]methanone](/img/structure/B7510448.png)

![N-[2-(4-fluorophenyl)ethyl]-4-hydroxypiperidine-1-carboxamide](/img/structure/B7510467.png)




![4-[4-[[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]methyl]piperazin-1-yl]sulfonylmorpholine](/img/structure/B7510505.png)


![1-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7510524.png)
![N-[(3-cyanophenyl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7510533.png)
![N-[1-(2-methoxyphenyl)ethyl]-N-methylmethanesulfonamide](/img/structure/B7510541.png)